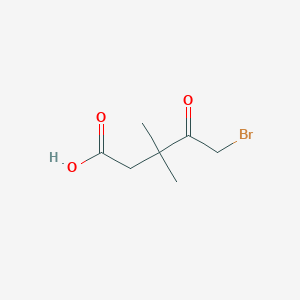

5-bromo-3,3-dimethyl-4-oxopentanoic acid

Description

5-Bromo-3,3-dimethyl-4-oxopentanoic acid is a substituted pentanoic acid derivative characterized by:

- Bromine at the 5th carbon.

- 3,3-Dimethyl groups on the third carbon.

- Ketone functionality at the 4th carbon.

This structure combines steric hindrance (from dimethyl groups) with electronic effects (bromine and ketone), making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFWGAMTJBZDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5,5-Dibromo-3,3-Dimethylpentanoic Acid

The process begins with the preparation of 5,5-dibromo-3,3-dimethylpentanoic acid, a critical intermediate. Analogous to the dichlorinated precursor described in patent literature, this compound is synthesized via radical bromination of 3,3-dimethylpent-4-enoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under ultraviolet light. The reaction proceeds via allylic bromination, yielding a mixture of diastereomers that requires chromatographic separation.

Reaction conditions :

Hydrolysis to 5-Bromo-3,3-Dimethyl-4-Oxopentanoic Acid

The dibrominated intermediate undergoes base-catalyzed hydrolysis to form the ketone group. In a modification of the method described for dichlorinated analogs, aqueous sodium hydroxide (2 M) reacts with 5,5-dibromo-3,3-dimethylpentanoic acid at elevated temperatures:

Optimized parameters :

Direct Bromination of 3,3-Dimethyl-4-Oxopentanoic Acid

Enolate-Mediated Bromination

The ketone group at position 4 facilitates enolate formation at the α-carbon (position 5). Treatment with lithium diisopropylamide (LDA) at -78°C generates the enolate, which reacts with electrophilic bromine sources like bromine (Br₂) or 1,2-dibromotetrachloroethane (DBTCE):

Key considerations :

Oxidative Bromination

An alternative approach employs hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in acetic acid. The ketone group activates the γ-carbon (position 5) for electrophilic attack, forming the brominated product:

Conditions :

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis adopts tubular reactors with packed beds to ensure efficient heat and mass transfer. The halogenation-hydrolysis sequence is integrated into a single continuous process:

-

Bromination unit : 3,3-dimethylpent-4-enoic acid and bromine are fed into a reactor at 50°C.

-

Hydrolysis unit : The dibrominated intermediate reacts with NaOH in a countercurrent flow system at 95°C.

-

Purification : Distillation under reduced pressure (20–30 mmHg) isolates the product with >95% purity.

Catalyst Recycling

Zinc chloride (ZnCl₂), used in esterification steps for related compounds, is recovered via ion-exchange resins to minimize waste.

Comparative Analysis of Synthesis Routes

| Parameter | Halogenation-Hydrolysis | Direct Bromination |

|---|---|---|

| Starting material complexity | Moderate | Low |

| Reaction steps | 2 | 1 |

| Yield (%) | 75–80 | 50–70 |

| Scalability | High (continuous flow) | Moderate (batch) |

| Purification difficulty | Moderate | High |

| Cost | Low (bulk reagents) | High (specialized reagents) |

The halogenation-hydrolysis method offers superior yield and scalability, making it preferable for industrial applications. Direct bromination, while simpler, suffers from lower efficiency due to steric and electronic factors .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-bromo-3,3-dimethyl-4-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the keto group can yield alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products:

Oxidation: Formation of 5-bromo-3,3-dimethyl-4-oxopentanoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-bromo-3,3-dimethyl-4-hydroxypentanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-bromo-3,3-dimethyl-4-oxopentanoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and keto-containing compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, 5-bromo-3,3-dimethyl-4-oxopentanoic acid can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In chemical reactions, the bromine atom and keto group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo oxidation or reduction.

In biological systems, the compound’s effects would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and keto group may influence the compound’s binding affinity and activity.

Comparison with Similar Compounds

Molecular Structure and Functional Group Positioning

Key Observations :

- Steric Effects: The 3,3-dimethyl groups in the target compound increase steric hindrance compared to linear analogs like 5-bromo-2-oxopentanoic acid .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group (pKa ~2–3), similar to other brominated acids .

- Aromatic vs. Aliphatic Substitution : Aryl-substituted analogs (e.g., phenyl-Br in , phenyl-F in ) exhibit distinct electronic properties due to resonance effects, unlike the aliphatic target compound.

Physical Properties

Notes:

Biological Activity

5-Bromo-3,3-dimethyl-4-oxopentanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

5-Bromo-3,3-dimethyl-4-oxopentanoic acid is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁BrO₃ |

| Molecular Weight | 219.07 g/mol |

| Functional Groups | Bromine, Keto |

The presence of the bromine atom at the 5th position and the keto group at the 4th position is significant for its biological activity.

Antimicrobial Properties

Research indicates that 5-bromo-3,3-dimethyl-4-oxopentanoic acid exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Activity

A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anticancer Potential

The compound has also been explored for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest.

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U2OS (Osteosarcoma) | 22 |

| HT29 (Colon Adenocarcinoma) | 32 |

| IMR-32 (Neuroblastoma) | 49 |

These findings highlight its potential as a lead compound in cancer therapy.

The exact mechanism through which 5-bromo-3,3-dimethyl-4-oxopentanoic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets, potentially involving:

- Inhibition of Enzymatic Activity: The bromine substituent may enhance the compound's ability to inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Oxidative Stress: The presence of the keto group might contribute to increased reactive oxygen species (ROS) within cells, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-bromo-3,3-dimethyl-4-oxopentanoic acid, comparisons with structurally similar compounds are essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-4-oxopentanoic acid | No bromine substituent | Moderate anticancer activity |

| 3-Bromo-3-chloro-4-oxopentanoic acid | Contains both bromine and chlorine | Higher antibacterial activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-3,3-dimethyl-4-oxopentanoic acid?

- Methodology : A two-step approach is commonly employed:

Bromination : Introduce bromine at the terminal carbon using hydrobromic acid (HBr) under controlled conditions (e.g., 0–5°C) to avoid over-bromination .

Ketone formation : Oxidize the intermediate γ-hydroxy acid using pyridinium chlorochromate (PCC) or other mild oxidizing agents to preserve the carboxylic acid group .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at room temperature in airtight containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture and light .

- Solubility : Prepare stock solutions in dimethyl sulfoxide (DMSO) at 10 mM for biological assays, or use methanol for analytical purposes. Note that solubility in aqueous buffers may require pH adjustment (optimal pH 6–8) .

Q. What spectroscopic techniques are most effective for structural characterization?

- NMR : Use H and C NMR to confirm the positions of the bromine, methyl, and ketone groups. The methyl groups at C3 appear as singlets (δ ~1.2–1.4 ppm), while the ketone (C4) shows a carbonyl signal at δ ~210–215 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in negative ion mode can verify the molecular ion peak (expected m/z for : ~232.99) .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Experimental Design : Optimize bromination using Design of Experiments (DoE) to evaluate variables like temperature, HBr concentration, and reaction time. Continuous flow reactors enhance mixing and heat transfer, reducing side products .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromine incorporation in biphasic systems .

Q. What mechanistic insights explain competing pathways during ketone formation?

- Kinetic Studies : Use stopped-flow IR spectroscopy to track intermediate enol formation during oxidation. Density Functional Theory (DFT) simulations can model transition states to identify rate-limiting steps .

- Isotopic Labeling : Introduce O-labeled water to trace oxygen sources in the ketone group, differentiating between oxidation pathways .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Cross-Validation : Combine 2D NMR techniques (COSY, HSQC) with X-ray diffraction to resolve ambiguities in stereochemistry. For example, crystalline derivatives (e.g., methyl esters) may provide better diffraction patterns .

- Computational Validation : Compare experimental NMR shifts with predicted values from software like ACD/Labs or Gaussian .

Q. What strategies are effective for derivatizing this compound for biological activity studies?

- Functionalization : Attach amine or hydrazide moieties to the ketone via Schiff base reactions. Evaluate cytotoxicity and enzyme inhibition (e.g., kinase assays) using derivatives .

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, followed by hydrolysis in physiological conditions .

Q. How does environmental pH affect the compound’s stability and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.